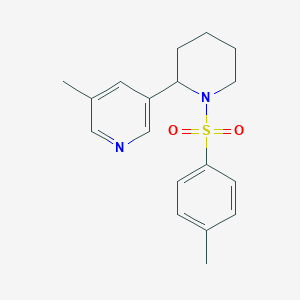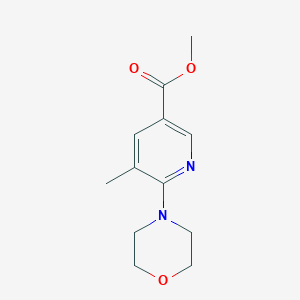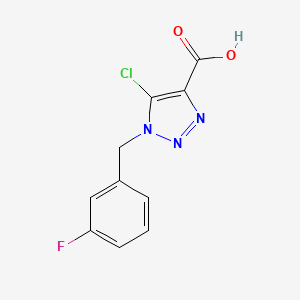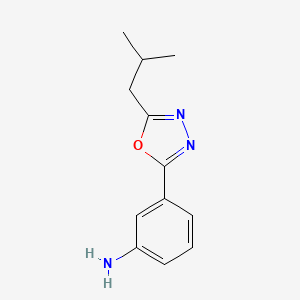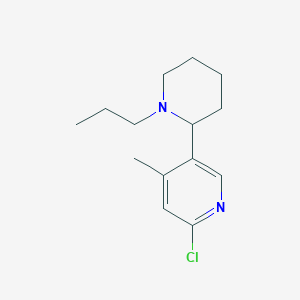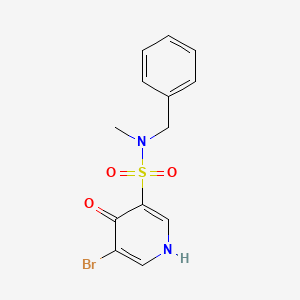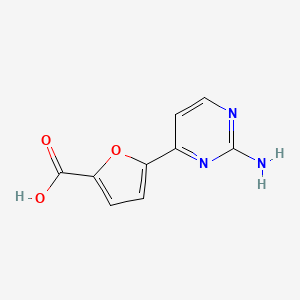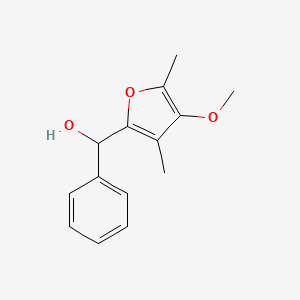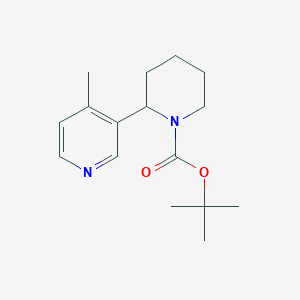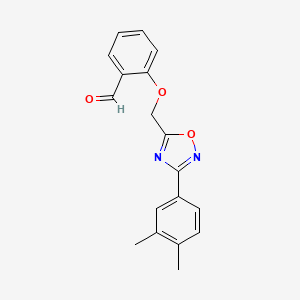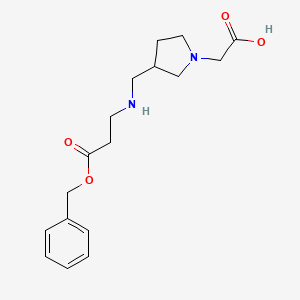
2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound featuring a pyrrolidine ring, a benzyloxy group, and an acetic acid moiety
Preparation Methods
The synthesis of 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include pyrrolidinone derivatives and other pyrrolidine-based molecules. Compared to these, 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[3-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c20-16(21)12-19-9-7-15(11-19)10-18-8-6-17(22)23-13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2,(H,20,21) |
InChI Key |
ITNBQYGHJQEZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CNCCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B11799168.png)
